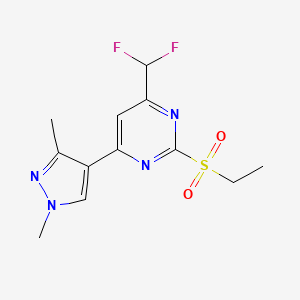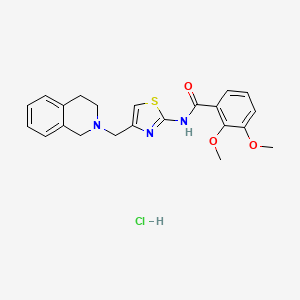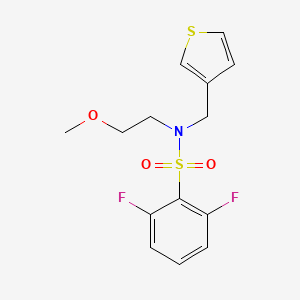![molecular formula C17H17FN4O4S B2892007 2-(4-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251576-80-3](/img/structure/B2892007.png)
2-(4-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The [1,2,4]triazolo[4,3-a]pyridin-3 class of compounds is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridin-3 compounds involves the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 under mild basic conditions (Et3N, THF, room temperature) to afford the corresponding complexes .Molecular Structure Analysis
The molecular structure of these compounds was analyzed by X-ray diffractometry and spectroscopic techniques .Chemical Reactions Analysis
The reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 takes place under mild basic conditions (Et3N, THF, room temperature) to afford the corresponding complexes .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has explored the synthesis and characterization of derivatives related to 1,2,4-triazoles, highlighting their intermolecular interactions and structural analysis. For instance, studies involving the synthesis of biologically active 1,2,4-triazole derivatives have provided insights into their crystal structures and intermolecular interactions. These interactions include various types such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions, crucial for understanding the compound's behavior in solid states and its potential applications in crystal engineering and pharmaceutical development (Shukla et al., 2014).
Antimicrobial Activities
Several studies have synthesized novel 1,2,4-triazole derivatives, testing them for antimicrobial activities. These compounds exhibit good to moderate activities against various microorganisms, indicating their potential in developing new antimicrobial agents. The antimicrobial activities of these compounds have been a significant area of research, contributing to the search for new therapeutic options against resistant strains (Bektaş et al., 2007).
Pharmacophore Development
Research on 1,2,4-triazolo[1,5-a]pyridine derivatives has also contributed to pharmacophore development, highlighting how substituents at specific positions influence the compound's properties and interactions. This research is valuable for pharmaceutical development, aiding in the design of compounds with desired biological activities by understanding the structural features responsible for such activities (Chai et al., 2019).
Anticonvulsant and Analgesic Agents
Further studies have extended into evaluating the anticonvulsant and analgesic properties of certain derivatives. These studies involve synthesizing and screening compounds for potential anti-inflammatory and analgesic activity, providing a foundation for developing new therapeutic agents in treating seizure disorders and pain management (Farag et al., 2012).
Antioxidant Properties
Additionally, derivatives incorporating the 1,2,4-triazine motifs have been investigated for their antioxidant properties, indicating the potential for developing compounds with antioxidant capabilities. Such studies contribute to understanding the structural requirements for effective antioxidant activity, aiding in the design of compounds that can combat oxidative stress-related diseases (Lolak et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4S/c18-14-3-1-13(2-4-14)11-22-17(23)21-12-15(5-6-16(21)19-22)27(24,25)20-7-9-26-10-8-20/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKRDSUWUGZGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Pyridazin-3-yl)amino]ethan-1-ol](/img/structure/B2891929.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea](/img/structure/B2891931.png)
![(5,6-dimethyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone](/img/structure/B2891933.png)

![3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2891937.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2891941.png)
![(Z)-2-Methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B2891942.png)
